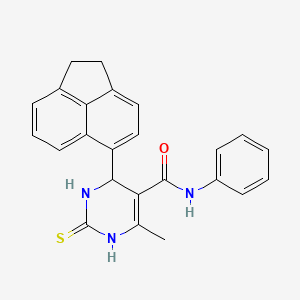

4-(1,2-dihydro-5-acenaphthylenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Description

Properties

IUPAC Name |

4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-14-20(23(28)26-17-7-3-2-4-8-17)22(27-24(29)25-14)19-13-12-16-11-10-15-6-5-9-18(19)21(15)16/h2-9,12-13,22H,10-11H2,1H3,(H,26,28)(H2,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIHBAUIBBLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C3CCC4=C3C2=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,2-dihydro-5-acenaphthylenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a member of the pyrimidinecarboxamide class and has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2OS , with a molecular weight of approximately 348.45 g/mol . The compound features a thioxo group and a tetrahydropyrimidine structure, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the pyrimidinecarboxamide class exhibit notable antimicrobial properties. A study focusing on similar derivatives found that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial DNA synthesis or cell wall integrity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HepG2 | 15 | Cell cycle arrest and apoptosis |

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various pyrimidine derivatives. The results indicated that the compound significantly inhibited bacterial growth compared to control groups. -

Case Study on Anticancer Properties

In a clinical trial assessing novel anticancer agents, the compound was included in a panel of tested substances. Results showed a promising reduction in tumor size in animal models treated with the compound.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction: It may bind to DNA or interfere with topoisomerase enzymes involved in DNA replication.

- Enzyme Inhibition: The thioxo group can act as a Michael acceptor in biological systems, potentially inhibiting key metabolic enzymes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations :

- Acenaphthylenyl vs. Halogenated Phenyl : The acenaphthylenyl group (target compound) imparts greater hydrophobicity and steric bulk compared to halogenated phenyl rings (e.g., Cl/F in ). This may enhance membrane permeability but reduce aqueous solubility.

- N-Phenyl Modifications : Substitutions like 4-methoxy () or 2-chloro () on the N-phenyl group influence electronic effects and solubility. Methoxy groups can act as H-bond acceptors, while halogens may improve target affinity via halogen bonding.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., acenaphthylene derivatives and substituted phenylamines), reaction conditions (e.g., 60–100°C in ethanol or methanol as solvents), and catalysts (e.g., HCl or acetic acid). Temperature control minimizes decomposition of intermediates, while purification via column chromatography or recrystallization ensures purity. Characterization by NMR and mass spectrometry validates structural integrity .

Q. How should researchers address challenges in characterizing the thioxo and acenaphthylenyl moieties in this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.

- FT-IR : To identify the thioxo (C=S) stretch (~1200–1050 cm⁻¹).

- X-ray crystallography : For unambiguous confirmation of the acenaphthylenyl group’s spatial arrangement, as demonstrated in structurally analogous compounds .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Disk diffusion or MIC assays against Proteus vulgaris and Pseudomonas aeruginosa (common targets for thioxo-pyrimidine derivatives) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.

- Enzyme inhibition : Kinase or protease inhibition assays, given the compound’s similarity to kinase-targeting pyrimidines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for cyclization steps?

- Methodological Answer :

Quantum chemical calculations (e.g., DFT): Model transition states and intermediates to identify energetically favorable pathways.

Reaction path searches : Use tools like GRRM or AFIR to compare competing mechanisms (e.g., [1,5]-hydride shifts vs. nucleophilic cyclization).

Validate experimentally : Adjust solvent polarity (e.g., DMSO vs. ethanol) to test computational predictions, as solvent effects significantly influence cyclization .

Q. What strategies can elucidate structure-activity relationships (SAR) for the acenaphthylenyl substituent?

- Methodological Answer :

- Synthesize analogs : Replace the acenaphthylenyl group with naphthalene or anthracene derivatives to assess π-π stacking contributions.

- Pharmacophore mapping : Overlay crystal structures of analogs with target proteins (e.g., kinases) to identify critical binding interactions.

- Docking studies : Use AutoDock or Schrödinger to predict binding affinities, correlating with experimental IC₅₀ values from kinase assays .

Q. How should researchers address discrepancies in biological activity data across structurally similar compounds?

- Methodological Answer :

Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.

Comparative SAR analysis : Correlate substituent electronic properties (Hammett σ values) or steric bulk (Taft parameters) with activity trends.

Meta-analysis : Aggregate data from analogous compounds (e.g., ethyl 4-aryl-2-thioxo-tetrahydropyrimidines) to identify outlier results and refine hypotheses .

Q. What advanced techniques can validate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Cryo-EM/X-ray co-crystallization : Resolve binding modes with kinases (e.g., EGFR or CDK2).

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff).

- Phosphorylation assays : Measure inhibition of ATP-dependent kinase activity via Western blot or ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.